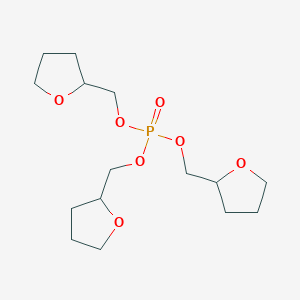
tris(oxolan-2-ylmethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tris(oxolan-2-ylmethyl) phosphate is a chemical compound formed by the reaction of furfuryl alcohol with phosphoric acid in a 3:1 molar ratio. Furfuryl alcohol is derived from furfural, which is obtained from agricultural byproducts like corncobs, oat hulls, and rice husks. This compound is known for its applications in various industrial processes, particularly in the production of resins and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furfuryl alcohol is synthesized from furfural through catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures . The resulting furfuryl alcohol is then reacted with phosphoric acid to form furfuryl alcohol, phosphate (3:1).
Industrial Production Methods: In industrial settings, furfuryl alcohol is produced in large quantities using continuous flow reactors. The hydrogenation of furfural is carried out in the presence of a metal catalyst, and the reaction conditions are optimized to achieve high yields and selectivity . The subsequent reaction with phosphoric acid is conducted in a controlled environment to ensure the desired molar ratio and product purity.
Analyse Des Réactions Chimiques
Types of Reactions: tris(oxolan-2-ylmethyl) phosphate undergoes various chemical reactions, including:
Oxidation: Furfuryl alcohol can be oxidized to form furan derivatives such as furoic acid.
Reduction: The compound can be reduced to form tetrahydrofurfuryl alcohol.
Substitution: Furfuryl alcohol can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Furoic acid and other furan derivatives.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
tris(oxolan-2-ylmethyl) phosphate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of furfuryl alcohol, phosphate (3:1) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
tris(oxolan-2-ylmethyl) phosphate can be compared with other similar compounds such as:
Furfuryl Alcohol: A precursor to furfuryl alcohol, phosphate (3:1), used in the production of resins and polymers.
Tetrahydrofurfuryl Alcohol: A reduced form of furfuryl alcohol, used as a solvent and in the synthesis of fine chemicals.
Furoic Acid: An oxidized form of furfuryl alcohol, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific molar ratio and the combination of properties from both furfuryl alcohol and phosphoric acid. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
10427-00-6 |
|---|---|
Formule moléculaire |
C15H27O7P |
Poids moléculaire |
350.34 g/mol |
Nom IUPAC |
tris(oxolan-2-ylmethyl) phosphate |
InChI |
InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |
Clé InChI |
YUUDAJZHJYVGCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
SMILES canonique |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Key on ui other cas no. |
10427-00-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















